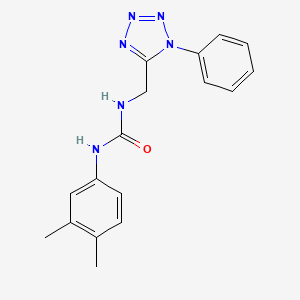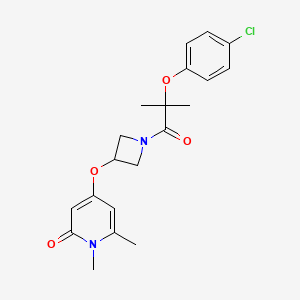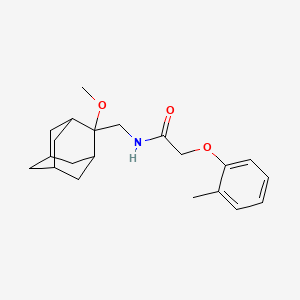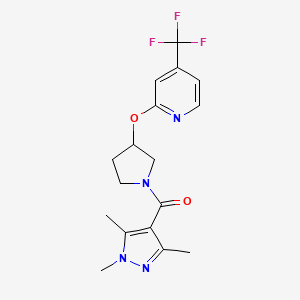
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic compound with a complex structure. It belongs to the class of organic compounds known as 4-benzylpiperidines. This compound has potential pharmacological activities and is being investigated for various applications .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activity: Imidazole-containing compounds exhibit antibacterial and antimycobacterial properties. Researchers have synthesized derivatives with promising activity against bacterial strains, making them potential candidates for novel antibiotics .
Antitumor Potential: Certain imidazole-based compounds have been evaluated for their antitumor effects. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which showed antitumor potential against different cell lines .
Antioxidant Properties: Imidazole derivatives may possess antioxidant activity, contributing to their potential therapeutic applications in oxidative stress-related conditions.
Chemical Biology and Enzyme Inhibition
Imidazole-containing compounds often interact with enzymes and play a crucial role in enzyme inhibition. Specifically:
Dual Targeting of PPTase Enzymes: The compound’s structure suggests that it could simultaneously target both AcpS-PPTase and Sfp-PPTase enzymes. Such dual inhibition could effectively halt bacterial proliferation, making it relevant in combating antibiotic resistance .
Material Science and Coordination Chemistry
Imidazole-based ligands play a vital role in coordination chemistry and material science:
Metal Complexes: Imidazole derivatives readily form stable complexes with transition metals. These complexes find applications in catalysis, sensors, and materials with tailored properties.
Supramolecular Assemblies: Researchers design supramolecular assemblies using imidazole-containing ligands. These assemblies exhibit unique properties, such as host-guest interactions and self-assembly behavior.
- Synthesis and therapeutic potential of imidazole containing compounds (BMC Chemistry, 2021)
- Biological activities of a newly synthesized pyrazoline derivative (SpringerPlus, 2021)
Wirkmechanismus
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many pharmaceuticals . Pyrazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the target of action of this compound could be one or more enzymes or receptors involved in these biological activities.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group could enhance the lipophilicity of the compound, which might improve its interaction with its targets .
Biochemical Pathways
Without specific information on the compound, it’s challenging to accurately predict the biochemical pathways it might affect. Based on the biological activities associated with pyrazole derivatives, it could be involved in pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of the trifluoromethyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution . The pyrazole ring could potentially be metabolized by cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrazole derivatives, the effects could be diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interaction with its targets could be affected by the pH of the environment .
Eigenschaften
IUPAC Name |
[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDBSNEVQPTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)
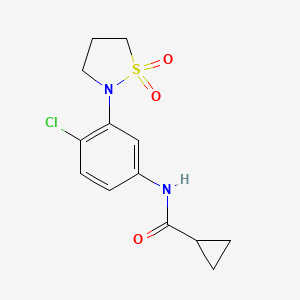
![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)

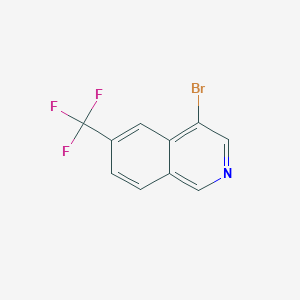
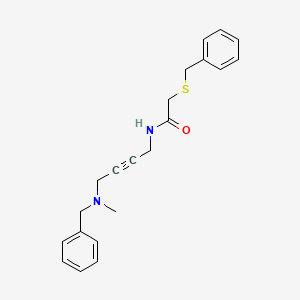
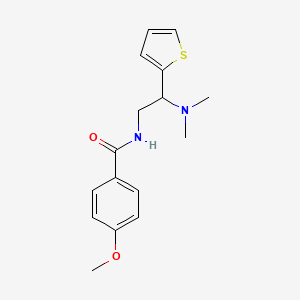
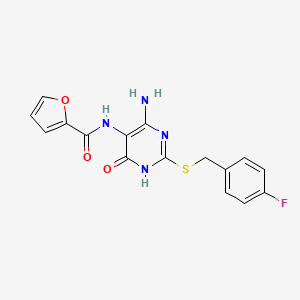
![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)
